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Compound of Interest

Compound Name: Piperazine Erastin

Cat. No.: B610113 Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target

effects of small molecules is paramount for accurate data interpretation and the development of

safe and effective therapeutics. This guide provides a comparative analysis of the off-target

effects of different Erastin analogs, pivotal inducers of ferroptosis, a non-apoptotic form of cell

death. While direct comparative off-target profiling data remains limited, this document

synthesizes available information on their mechanisms and properties to infer potential off-

target liabilities.

Erastin and its analogs are instrumental in studying ferroptosis, a programmed cell death

pathway characterized by iron-dependent lipid peroxidation. However, the therapeutic potential

of the parent compound, Erastin, is hampered by poor metabolic stability and solubility.[1] This

has led to the development of analogs such as Imidazole Ketone Erastin (IKE) and Piperazine
Erastin, which exhibit enhanced potency and stability.[2][3] While these analogs are designed

to be more specific, a comprehensive understanding of their off-target profiles is crucial for their

application in research and clinical settings.

Comparative Analysis of Erastin and Its Analogs
While a direct, comprehensive comparison of the off-target profiles of all Erastin analogs from a

single study is not currently available in the public domain, we can infer potential differences

based on their known characteristics and the off-target effects associated with the parent

compound and its structural class.
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Feature Erastin
Imidazole Ketone
Erastin (IKE)

Piperazine Erastin

Primary Target

System Xc-

(cystine/glutamate

antiporter),

VDAC2/3[4]

System Xc-[5] System Xc-

Potency Micromolar range

Nanomolar range

(>100x more potent

than Erastin in some

cell lines)

More effective and

water-soluble than

Erastin

Metabolic Stability Low High
More metabolically

stable than Erastin

Known Off-

Targets/Associated

Pathways

Tubulin binding,

induction of multiple

signaling pathways

beyond ferroptosis

Reduced toxicity in

vivo compared to free

IKE suggests a

potentially cleaner

profile

Limited specific off-

target data available,

but improved

properties suggest

higher selectivity.

Structural Class Quinazolinone
Quinazolinone

derivative

Quinazolinone

derivative

Key Signaling Pathways
The on-target and potential off-target effects of Erastin and its analogs can be visualized

through their interaction with key cellular signaling pathways.
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Caption: On-target and potential off-target signaling pathways of Erastin and its analogs.

Experimental Methodologies for Off-Target
Identification
Several robust experimental approaches can be employed to identify and characterize the off-

target effects of Erastin analogs.

Thermal Proteome Profiling (TPP)
TPP is a powerful method for identifying direct and indirect targets of a small molecule in a

cellular context by measuring changes in protein thermal stability upon compound binding.

Experimental Protocol:
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Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the

Erastin analog or vehicle control for a specified time.

Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of

temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes) using a thermal

cycler.

Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and collect the soluble

protein fraction by ultracentrifugation.

Protein Digestion and Labeling: Digest the soluble proteins into peptides using trypsin. Label

the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify proteins.

Data Analysis: Generate melting curves for each identified protein. A shift in the melting

temperature between the compound-treated and vehicle-treated samples indicates a direct

or indirect interaction.
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Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a chemoproteomic technique used to identify the protein targets of a small

molecule by competing with a broad-spectrum covalent probe for binding to the active site of

enzymes.

Experimental Protocol:

Proteome Preparation: Prepare cell or tissue lysates.
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Competitive Incubation: Pre-incubate the proteome with varying concentrations of the Erastin

analog or vehicle control.

Probe Labeling: Add a broad-spectrum activity-based probe that covalently labels the active

sites of a class of enzymes (e.g., serine hydrolases, kinases).

Enrichment/Detection:

Gel-based: Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel

fluorescence scanning. A decrease in fluorescence intensity indicates competition by the

Erastin analog.

MS-based: Use a probe with an enrichment handle (e.g., biotin) to pull down labeled

proteins. Analyze the enriched proteins by LC-MS/MS to identify and quantify the targets.

Data Analysis: Identify proteins for which probe labeling is significantly reduced in the

presence of the Erastin analog, indicating them as potential off-targets.
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Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Conclusion
The development of Erastin analogs like IKE and Piperazine Erastin represents a significant

advancement in the study of ferroptosis, offering improved potency and metabolic stability over

the parent compound. While these characteristics suggest a more favorable off-target profile,

direct comparative experimental data is needed for a definitive conclusion. Researchers should

consider employing unbiased, proteome-wide techniques such as Thermal Proteome Profiling

and Activity-Based Protein Profiling to comprehensively characterize the selectivity of these

and other novel Erastin analogs. Such studies will be instrumental in validating their use as
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specific chemical probes and in guiding the development of future ferroptosis-inducing

anticancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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